

use of 4-Bromofuran-2-carboxamide as a synthetic building block

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Compound of Interest

Compound Name: 4-Bromofuran-2-carboxamide

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An In-Depth Guide to **4-Bromofuran-2-carboxamide** as a Versatile Synthetic Building Block

Application Notes & Protocols for Researchers

Introduction: The Strategic Value of 4-Bromofuran-2-carboxamide

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is paramount. **4-Bromofuran-2-carboxamide** (CAS No. 957345-95-8) has emerged as a highly valuable and versatile heterocyclic building block.^[1] Its utility stems from a unique bifunctional architecture: a furan ring substituted with both a reactive bromine atom at the 4-position and a carboxamide group at the 2-position. This arrangement provides two distinct points for molecular elaboration, enabling the construction of complex and diverse chemical entities.

The furan nucleus is a privileged scaffold found in a wide array of pharmaceuticals and natural products, prized for its specific electronic properties and ability to engage in biological interactions.^{[2][3]} The carboxamide moiety (–CO–NH–) is a cornerstone of biological systems, notably forming the backbone of peptides, and is a common feature in many drug candidates due to its hydrolytic stability and hydrogen bonding capabilities.^[2] The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.^[1]

This guide provides an in-depth exploration of **4-Bromofuran-2-carboxamide**'s applications, focusing on its role in palladium-catalyzed cross-coupling reactions. We will detail the mechanistic rationale behind these transformations and provide robust, field-proven protocols for its use in Suzuki-Miyaura and Sonogashira couplings, empowering researchers to leverage this potent building block in their synthetic campaigns.

Table 1: Physicochemical Properties of **4-Bromofuran-2-carboxamide**

Property	Value	Source
CAS Number	957345-95-8	[1]
Molecular Formula	C ₅ H ₄ BrNO ₂	[1][4]
Molecular Weight	190.00 g/mol	[1]
Appearance	Off-white to yellow solid	[5]
Storage	2-8°C, in a dry, well-ventilated place	[1][4]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

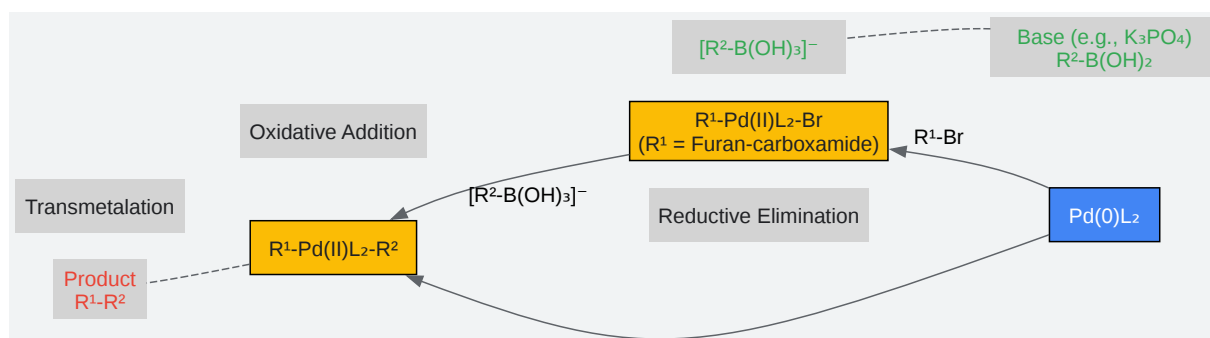
The bromine atom at the C4 position of the furan ring makes **4-Bromofuran-2-carboxamide** an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthesis for their reliability and broad functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful methods for constructing biaryl and vinyl-aryl linkages.[6][7] This transformation is central to the synthesis of numerous drug candidates, including kinase inhibitors and antibacterial agents.[1][8]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9] The key steps are:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of **4-Bromofuran-2-carboxamide** to form a Pd(II) complex.
- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide. [6][10]
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.[9]



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Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the arylation of brominated heterocyclic compounds.[8][11]

Materials & Equipment:

- **4-Bromofuran-2-carboxamide**
- Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
- Schlenk flask or reaction vial with a magnetic stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for work-up and purification
- Silica gel for column chromatography

Step-by-Step Methodology:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add **4-Bromofuran-2-carboxamide** (1.0 eq.), the desired aryl boronic acid (1.1 eq.), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 3 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
- **Reaction Conditions:** Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine).
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-aryl-furan-2-carboxamide product.

Table 2: Representative Substrates for Suzuki-Miyaura Coupling

Entry	Aryl Boronic Acid	Catalyst	Base	Solvent	Typical Yield Range
1	Phenylboronic acid	$\text{Pd(PPh}_3)_4$	K_3PO_4	Dioxane/ H_2O	75-90%
2	4-Methoxyphenylboronic acid	$\text{Pd(PPh}_3)_4$	K_3PO_4	Dioxane/ H_2O	80-95%
3	3-Pyridinylboronic acid	$\text{PdCl}_2(\text{dppf})$	Na_2CO_3	Toluene/ H_2O	60-80%
4	4-(Trifluoromethyl)phenylboronic acid	$\text{Pd(OAc)}_2/\text{SPHos}$	K_3PO_4	Dioxane/ H_2O	65-85%

Yields are representative and highly dependent on the specific substrate and precise reaction conditions.

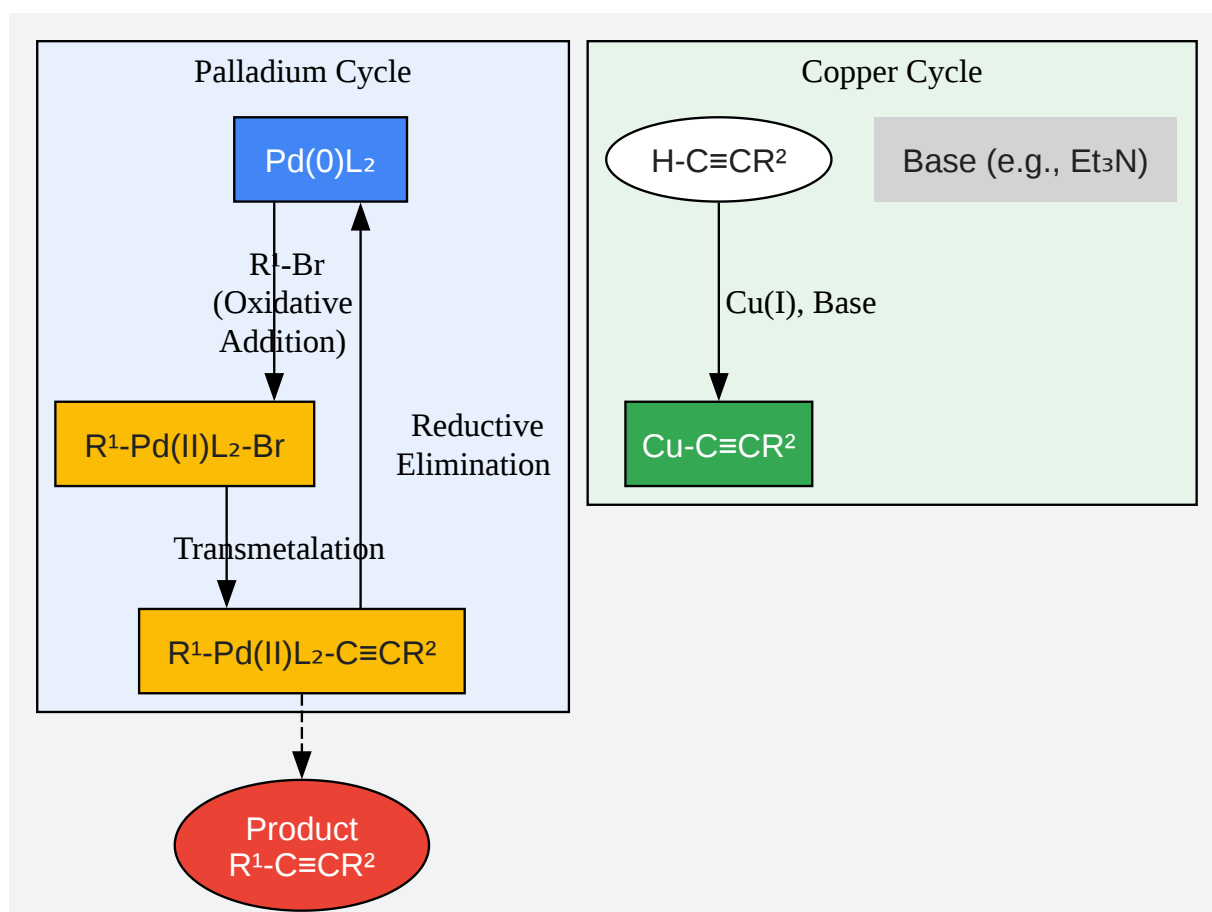
Sonogashira Coupling: Constructing $\text{C(sp}^2\text{)}\text{--C(sp)}$ Bonds

The Sonogashira reaction provides a direct and efficient pathway to couple terminal alkynes with aryl halides, generating valuable alkynyl-furan derivatives.^[12] This reaction is indispensable for creating extended π -conjugated systems for materials science and for introducing versatile alkyne handles for further synthetic manipulations, such as click chemistry or cyclization reactions.^{[13][14]}

Mechanistic Rationale: The Sonogashira reaction is unique in that it typically employs a dual-catalyst system.^[15]

- **Palladium Cycle:** Similar to the Suzuki coupling, this cycle involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.

- Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the Pd(II) complex. The use of copper accelerates the reaction, often allowing it to proceed at room temperature.[15]



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Figure 2: Interplay of Catalytic Cycles in the Sonogashira Reaction.

Protocol 2.2: General Procedure for Sonogashira Coupling

This protocol is based on standard conditions for palladium/copper co-catalyzed alkynylation. [13][16]

Materials & Equipment:

- **4-Bromofuran-2-carboxamide**
- Terminal alkyne (1.2 equivalents)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2 mol%)
- Copper(I) iodide (CuI , 1-2 mol%)
- Amine base (e.g., Triethylamine (Et_3N) or Diisopropylamine (DIPA), >2 equivalents)
- Anhydrous solvent (e.g., THF or DMF)
- Schlenk flask and inert gas supply
- Standard work-up and purification equipment

Step-by-Step Methodology:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add **4-Bromofuran-2-carboxamide** (1.0 eq.), the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 2 mol%), and copper(I) iodide (1.5 mol%).
- **Reagent Addition:** Suspend the solids in an anhydrous solvent like THF. Add the amine base (e.g., Et_3N , 3.0 eq.), followed by the dropwise addition of the terminal alkyne (1.2 eq.) via syringe.
- **Reaction Conditions:** Stir the mixture at room temperature. The reaction is often rapid but can be gently heated (40-60 °C) if proceeding slowly. Monitor progress by TLC.
- **Work-up:** Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH_4Cl to remove the amine hydrohalide salt, followed by brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent. Purify the crude product by

flash column chromatography (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-furan-2-carboxamide.

Applications in Drug Discovery and Beyond

The derivatives synthesized from **4-Bromofuran-2-carboxamide** have shown significant potential in various fields, underscoring the strategic importance of this building block.

- **Antibacterial Agents:** Furan-carboxamide scaffolds have been elaborated via Suzuki coupling to produce analogues with potent in-vitro activity against clinically isolated, drug-resistant bacteria such as *A. baumannii* and MRSA.[8][17] This highlights the role of the furan-carboxamide core in developing new antimicrobial agents to combat the growing threat of antibiotic resistance.[2]
- **Anticancer Therapeutics:** The furan nucleus is a key component in compounds designed to exhibit cytotoxic activity against cancer cell lines.[3] For example, certain furan-based derivatives have been shown to induce apoptosis and disrupt the cell cycle in breast cancer cells (MCF-7).[3] The ability to diversify the 4-position of the furan ring allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.
- **Kinase Inhibitors:** The furan scaffold is explored in the design of novel kinase inhibitors, a major class of targeted cancer therapies.[1] The carboxamide group can act as a crucial hydrogen bond donor/acceptor, while the substituent introduced at the 4-position can be tailored to fit into specific hydrophobic pockets of the kinase active site.
- **Agrochemicals:** The building block has been used in the development of novel fungicides, demonstrating its utility beyond pharmaceuticals.[1]

Conclusion

4-Bromofuran-2-carboxamide is a powerful and versatile building block that provides a reliable entry point into a diverse chemical space of high-value compounds. Its true strength lies in its predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings. The protocols and insights provided in this guide are intended to equip researchers in drug discovery, medicinal chemistry, and materials science with the practical knowledge to effectively utilize this reagent. By enabling the modular and efficient synthesis of complex furan derivatives, **4-Bromofuran-2-carboxamide** will

continue to be a key component in the development of next-generation therapeutics and functional materials.

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